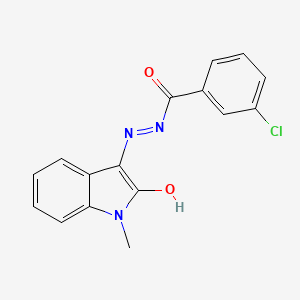
3-(2-Chlorophenyl)-2-(4-chlorophenyl)-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Chlorophenyl)-2-(4-chlorophenyl)-1,3-thiazolidin-4-one is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure. This compound is part of the thiazolidinone family, which is known for its diverse biological activities. The presence of chlorophenyl groups enhances its potential for various applications in medicinal chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorophenyl)-2-(4-chlorophenyl)-1,3-thiazolidin-4-one typically involves the reaction of 2-chlorobenzaldehyde, 4-chlorobenzaldehyde, and thiourea. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated under reflux conditions to facilitate the formation of the thiazolidinone ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Chlorophenyl)-2-(4-chlorophenyl)-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiazolidines.
Substitution: Halogen atoms in the chlorophenyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazolidinones.
Applications De Recherche Scientifique
3-(2-Chlorophenyl)-2-(4-chlorophenyl)-1,3-thiazolidin-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Exhibits antimicrobial, antifungal, and antiviral activities.
Medicine: Potential therapeutic agent for treating infections and inflammatory diseases.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(2-Chlorophenyl)-2-(4-chlorophenyl)-1,3-thiazolidin-4-one involves its interaction with biological targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms. This inhibition is often due to the binding of the thiazolidinone ring to the active site of the enzyme, preventing substrate access.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(2-Chlorophenyl)-2-(4-methylphenyl)-1,3-thiazolidin-4-one
- 3-(2-Chlorophenyl)-2-(4-fluorophenyl)-1,3-thiazolidin-4-one
- 3-(2-Chlorophenyl)-2-(4-bromophenyl)-1,3-thiazolidin-4-one
Uniqueness
3-(2-Chlorophenyl)-2-(4-chlorophenyl)-1,3-thiazolidin-4-one is unique due to the presence of two chlorophenyl groups, which enhance its biological activity and chemical stability. This makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C15H11Cl2NOS |
|---|---|
Poids moléculaire |
324.2 g/mol |
Nom IUPAC |
3-(2-chlorophenyl)-2-(4-chlorophenyl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C15H11Cl2NOS/c16-11-7-5-10(6-8-11)15-18(14(19)9-20-15)13-4-2-1-3-12(13)17/h1-8,15H,9H2 |
Clé InChI |
CZLHVSPBJRBRED-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)N(C(S1)C2=CC=C(C=C2)Cl)C3=CC=CC=C3Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4-dichloro-N-(3-{[(3-propoxyphenyl)carbonyl]amino}phenyl)benzamide](/img/structure/B11695134.png)

![2-[(Z)-(2-{4-[(2-bromo-5-chloro-4-methylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-6-methoxyphenol](/img/structure/B11695147.png)

![3-methyl-N'-[(2E,3E,5E)-6-phenylhexa-3,5-dien-2-ylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11695166.png)
![Methyl {[3-cyano-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B11695170.png)

![(2E)-1-(4-bromophenyl)-2-{[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}hydrazine](/img/structure/B11695188.png)
![N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-methylquinoline-4-carbohydrazide](/img/structure/B11695189.png)
![Butyl 3-{[(4-chloro-3-methylphenoxy)acetyl]amino}benzoate](/img/structure/B11695192.png)
![2,2'-[(2,4-Dichlorophenyl)methanediyl]bis[5-(4-methoxyphenyl)cyclohexane-1,3-dione]](/img/structure/B11695194.png)
![5-(4-bromophenyl)-2-furaldehyde [(2E)-3-allyl-5-(4-methoxybenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B11695201.png)

![N-benzyl-3-chloro-N-methyl-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11695221.png)
